Methylenedisalicyclic acid (mixture of isomers)
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Overview
Description
Methylenedisalicylic acid is an organic compound known for its unique structure, which consists of two salicylic acid molecules connected by a methylene bridge. This compound is notable for its applications in various fields, including chemistry, biology, and industry. Methylenedisalicylic acid is often studied for its potential as a corrosion inhibitor and its antimicrobial properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
Methylenedisalicylic acid can be synthesized through the reaction of salicylic acid with formaldehyde under acidic conditions. The reaction typically involves the use of concentrated sulfuric acid as a catalyst. The process can be summarized as follows:
Reactants: Salicylic acid and formaldehyde.
Catalyst: Concentrated sulfuric acid.
Reaction Conditions: The reaction is carried out at elevated temperatures, usually around 80-100°C, for several hours.
Industrial Production Methods
Industrial production of methylenedisalicylic acid follows a similar synthetic route but on a larger scale. The process involves:
Leaching: Extracting the compound from a premix.
Concentrating: Increasing the concentration of the compound.
Complexing and Extracting: Forming complexes and extracting the desired product.
Drying and Adding Salt: Final steps to purify and stabilize the compound.
Chemical Reactions Analysis
Types of Reactions
Methylenedisalicylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones.
Reduction: Reduction reactions can convert it into hydroquinones.
Substitution: Electrophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens (chlorine, bromine) and nitrating agents (nitric acid) are employed.
Major Products
The major products formed from these reactions include quinones, hydroquinones, and various substituted derivatives depending on the reagents and conditions used .
Scientific Research Applications
Methylenedisalicylic acid has a wide range of scientific research applications:
Chemistry: Used as a precursor for synthesizing complex organic molecules.
Biology: Studied for its antimicrobial properties against fungi and bacteria.
Industry: Utilized as a corrosion inhibitor for metals like aluminum
Mechanism of Action
The mechanism by which methylenedisalicylic acid exerts its effects involves its ability to interact with metal surfaces and microbial cell walls. The compound forms a protective layer on metal surfaces, preventing corrosion. In microbial cells, it disrupts cell wall synthesis, leading to cell death .
Comparison with Similar Compounds
Similar Compounds
Methylenebis(hydroxybenzoic acid): Similar structure but different functional groups.
Resveratrol-salicylate derivatives: Known for their DNMT inhibition and anticancer properties.
Methyl salicylate: Commonly used in topical analgesics.
Uniqueness
Methylenedisalicylic acid is unique due to its dual functionality as both a corrosion inhibitor and an antimicrobial agent. Its ability to form stable complexes with metals and its effectiveness against a broad spectrum of microorganisms make it a valuable compound in various applications .
Properties
Molecular Formula |
C45H36O18 |
---|---|
Molecular Weight |
864.8 g/mol |
IUPAC Name |
3-[(3-carboxy-2-hydroxyphenyl)methyl]-2-hydroxybenzoic acid;3-[(3-carboxy-4-hydroxyphenyl)methyl]-2-hydroxybenzoic acid;5-[(3-carboxy-4-hydroxyphenyl)methyl]-2-hydroxybenzoic acid |
InChI |
InChI=1S/3C15H12O6/c16-12-3-1-8(6-10(12)14(18)19)5-9-2-4-13(17)11(7-9)15(20)21;16-12-8(3-1-5-10(12)14(18)19)7-9-4-2-6-11(13(9)17)15(20)21;16-12-5-4-8(7-11(12)15(20)21)6-9-2-1-3-10(13(9)17)14(18)19/h1-4,6-7,16-17H,5H2,(H,18,19)(H,20,21);1-6,16-17H,7H2,(H,18,19)(H,20,21);1-5,7,16-17H,6H2,(H,18,19)(H,20,21) |
InChI Key |
AWELRGFRJWMABZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1)C(=O)O)O)CC2=CC(=C(C=C2)O)C(=O)O.C1=CC(=C(C(=C1)C(=O)O)O)CC2=C(C(=CC=C2)C(=O)O)O.C1=CC(=C(C=C1CC2=CC(=C(C=C2)O)C(=O)O)C(=O)O)O |
Origin of Product |
United States |
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